(2,2-Dimethylbut-3-yn-1-yl)cyclobutane
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Overview
Description
(2,2-Dimethylbut-3-yn-1-yl)cyclobutane is an organic compound with the molecular formula C10H16 It consists of a cyclobutane ring substituted with a (2,2-dimethylbut-3-yn-1-yl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylbut-3-yn-1-yl)cyclobutane typically involves the reaction of cyclobutane with 2,2-dimethylbut-3-yn-1-ol under specific conditions. One common method includes the use of a strong base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of cyclobutane to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylbut-3-yn-1-yl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutane ring, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), strong acids or bases
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted cyclobutanes
Scientific Research Applications
(2,2-Dimethylbut-3-yn-1-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product analogs.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2-Dimethylbut-3-yn-1-yl)cyclobutane involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in cycloaddition reactions, forming new cyclic structures that may interact with biological targets. Additionally, its cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbut-3-yn-1-ol: A precursor in the synthesis of (2,2-Dimethylbut-3-yn-1-yl)cyclobutane.
Cyclobutane: The parent compound, which lacks the (2,2-dimethylbut-3-yn-1-yl) substituent.
(2,2-Dimethylbut-3-yn-1-yl)oxy]methylbenzene: A structurally related compound with a benzene ring instead of a cyclobutane ring.
Uniqueness
The presence of the (2,2-dimethylbut-3-yn-1-yl) group enhances its stability and provides opportunities for further functionalization .
Properties
CAS No. |
2098142-75-5 |
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Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2,2-dimethylbut-3-ynylcyclobutane |
InChI |
InChI=1S/C10H16/c1-4-10(2,3)8-9-6-5-7-9/h1,9H,5-8H2,2-3H3 |
InChI Key |
HTZYCVFVFBXZJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCC1)C#C |
Origin of Product |
United States |
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